6-Hydroxyfluoxymesterone

Description

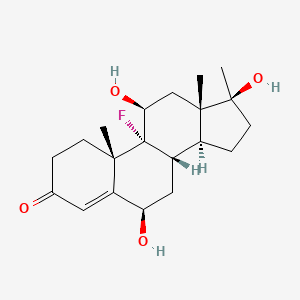

Structure

3D Structure

Properties

CAS No. |

88936-08-7 |

|---|---|

Molecular Formula |

C20H29FO4 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-6,11,17-trihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H29FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,12-13,15-16,23-25H,4-7,9-10H2,1-3H3/t12-,13-,15+,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

SAMKMXPGYNTUIZ-SIZAIIQISA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Fluoxymesterone to 6 Hydroxyfluoxymesterone

In Vivo Metabolic Transformations Leading to 6-Hydroxylation

In living systems, fluoxymesterone (B1673463) is primarily metabolized through hydroxylation at the C-6 position. nih.govnih.gov This process is a major pathway for the breakdown and eventual excretion of the compound. nih.gov

Research has consistently shown that hydroxylation at the 6-position is a primary metabolic route for fluoxymesterone. nih.govdshs-koeln.de Studies involving the analysis of urinary metabolites have confirmed the presence of 6-hydroxy-fluoxymesterone as a major product. dshs-koeln.de This specific modification to the steroid's structure is a crucial step in its biotransformation.

The hydroxylation at the C-6 position can result in two different stereoisomers: 6β-hydroxyfluoxymesterone (B1165081) and 6α-hydroxyfluoxymesterone. Of these, 6β-hydroxylation is the predominant pathway. nih.govnih.gov The 6α-hydroxy isomer is formed in much lower quantities. nih.gov The synthesis and characterization of these isomers have been crucial for accurately identifying them in metabolic studies. nih.gov

Alongside 6-hydroxylation, fluoxymesterone undergoes several other metabolic transformations. nih.govwikipedia.org These concurrent pathways include:

A-ring reduction nih.gov

3-keto-reduction nih.gov

4-ene-reduction nih.gov

11-hydroxy-oxidation nih.govoup.com

15-hydroxylation researchgate.net

16-hydroxylation researchgate.net

17-epimerization researchgate.net

The presence of these various reactions highlights the complex and multifaceted nature of fluoxymesterone metabolism in the human body.

Comparative studies have revealed differences in fluoxymesterone metabolism between species. While 6β-hydroxylation is a major pathway in humans, studies in horses have shown that 16-hydroxy metabolites are more prominent. researchgate.net In rats, 18-hydroxylation has also been observed as a metabolic route. scilit.com These interspecies variations underscore the importance of using human-specific models for accurate metabolic profiling.

| Species | Primary Metabolic Pathways | Reference |

| Human | 6β-hydroxylation, 4-ene-reduction, 3-keto-reduction, 11-hydroxy-oxidation | nih.gov |

| Horse | 16-hydroxylation | researchgate.net |

| Rat | 18-hydroxylation | scilit.com |

In Vitro Investigations of 6-Hydroxylation Biotransformation

To better understand the specific enzymes and mechanisms involved in the 6-hydroxylation of fluoxymesterone, researchers utilize in vitro models that replicate the metabolic environment of the human liver.

Human liver microsomes are a valuable tool for studying drug metabolism in a controlled laboratory setting. nih.govbioivt.com These preparations contain a high concentration of drug-metabolizing enzymes, including the cytochrome P450 family, which are responsible for many metabolic reactions. Studies using human liver microsomes have been instrumental in confirming the role of these enzymes in the 6-hydroxylation of fluoxymesterone and in investigating the kinetics of this biotransformation. nih.govnih.gov

Utilization of Human Hepatocyte Models for Metabolite Identification

To understand the human-specific metabolism of xenobiotics like fluoxymesterone, in vitro models such as human hepatocytes have become indispensable tools. researchgate.net These models offer a controlled environment that mimics the human liver, allowing for the accurate identification of a wide array of metabolites. researchgate.net While in vitro methods with human hepatocytes have proven partially successful, they are often used in conjunction with in vivo studies to capture the full spectrum of metabolites produced within a whole-body system. researchgate.net The use of these models has been crucial in elucidating the metabolic pathways of various anabolic androgenic steroids (AAS). researchgate.net

Enzymatic Systems Implicated in Steroid Hydroxylation, including Cytochrome P450 Isoforms

The hydroxylation of steroids is predominantly carried out by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. dshs-koeln.defu-berlin.de These enzymes are located in the smooth endoplasmic reticulum of the liver and other tissues and are responsible for a vast number of oxidation reactions in Phase I metabolism. fu-berlin.de

Research has shown that several CYP isoenzymes, including those from the CYP1A, CYP2A, CYP2B, CYP2C, CYP2D, and CYP3A subfamilies, are involved in the hydroxylation of both endogenous and exogenous steroids. dshs-koeln.de Specifically, in the case of fluoxymesterone, studies using human recombinant CYP enzymes have demonstrated that CYP3A4 is the primary enzyme responsible for its 6β-hydroxylation. capes.gov.br In vitro studies with various CYP3A4 formats have consistently shown the production of 6β-hydroxy metabolites from anabolic steroids like fluoxymesterone. capes.gov.br Conversely, incubations with CYP2C9 did not yield these metabolites, and CYP2B6 only produced trace amounts with certain steroids. capes.gov.br This suggests a high degree of selectivity for the CYP3A4 enzyme in the 6β-hydroxylation of compounds with a 3-keto-4-ene structure, such as fluoxymesterone. capes.gov.br

Table 1: Cytochrome P450 Isoforms and their Role in Steroid Hydroxylation

| Cytochrome P450 Isoform | Role in Steroid Hydroxylation | Reference |

|---|---|---|

| CYP3A4 | Major enzyme responsible for 6β-hydroxylation of fluoxymesterone and other anabolic steroids. | capes.gov.br |

| CYP2C9 | No significant role observed in the 6β-hydroxylation of fluoxymesterone. | capes.gov.br |

| CYP2B6 | Produces only trace amounts of 6β-hydroxy metabolites with some steroids. | capes.gov.br |

| Other CYPs (CYP1A, CYP2A, CYP2D) | Known to be involved in the hydroxylation of various steroids. | dshs-koeln.de |

Characterization of Metabolite Profiles in Biological Matrices

The identification and characterization of fluoxymesterone metabolites in biological samples, such as urine, are critical for understanding its metabolic fate. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose. researchgate.netdshs-koeln.de

Studies have identified 6-Hydroxyfluoxymesterone as one of the major metabolites of fluoxymesterone found in urine. dshs-koeln.de Its presence, along with other key metabolites, is a reliable indicator of fluoxymesterone administration. dshs-koeln.de The characterization process often involves comparing the mass spectra of the metabolites with those of synthesized reference standards to confirm their structure. dshs-koeln.de For GC-MS analysis, a derivatization step, typically trimethylsilylation, is necessary to enhance the volatility and stability of the metabolites. dshs-koeln.de

Table 2: Major Metabolites of Fluoxymesterone Detected in Urine

| Metabolite | Analytical Method(s) | Reference |

|---|---|---|

| This compound | GC-MS, LC-MS/MS | dshs-koeln.de |

| 9-fluoro-17α-methyl-androst-4-ene-3α,6β,11β,17β-tetrol | GC-MS | dshs-koeln.de |

Phase II Metabolic Conjugation of this compound

Following Phase I metabolism, where functional groups are introduced or exposed, metabolites like this compound undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. The primary conjugation pathways are glucuronidation and sulfation. researchgate.net

Glucuronidation Pathway Studies

Glucuronidation is a major Phase II metabolic pathway for a wide range of compounds, including steroids. taylorandfrancis.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the substrate. taylorandfrancis.comeur.nl While specific studies focusing exclusively on the glucuronidation of this compound are not extensively detailed in the provided context, the general principles of steroid metabolism suggest that as a hydroxylated metabolite, it would be a substrate for UGT enzymes. researchgate.neteur.nl The addition of a glucuronide moiety significantly increases the hydrophilicity of the steroid metabolite, preparing it for elimination via urine or bile. taylorandfrancis.com

Sulfation Pathway Investigations

Sulfation is another important Phase II conjugation pathway for steroids. researchgate.net This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group to the substrate. Similar to glucuronidation, this process increases the water solubility of the metabolite. While the provided search results mention sulfation as a conjugation pathway for steroids, specific investigations into the sulfation of this compound are not explicitly detailed. wikipedia.orgresearchgate.net However, given that sulfation is a known metabolic route for other steroid metabolites, it is a plausible pathway for this compound as well.

Advanced Analytical Methodologies for the Detection and Structural Elucidation of 6 Hydroxyfluoxymesterone

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Hydroxyfluoxymesterone. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structure determination of organic molecules, including complex steroids like this compound. While specific NMR data for this compound is not extensively reported in publicly available literature, the principles of NMR spectroscopy allow for a theoretical framework of its structural confirmation.

¹H NMR spectroscopy would provide information on the chemical environment of each proton in the molecule. The number of signals would correspond to the number of non-equivalent protons, their chemical shifts (δ) would indicate the electronic environment, the integration of the signals would reveal the ratio of protons, and the splitting patterns (multiplicity) would delineate the neighboring protons, allowing for the establishment of proton-proton connectivities.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure.

COSY experiments would establish correlations between protons that are coupled to each other, typically protons on adjacent carbon atoms.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

For a definitive structural assignment of this compound, the comparison of its NMR data with that of the parent compound, fluoxymesterone (B1673463), and other related steroid standards would be essential.

Mass Spectrometry (MS) Applications in Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for the identification of this compound, particularly in biological matrices where it is present at low concentrations. MS provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, offers insights into its structure.

When coupled with a separation technique like gas chromatography (GC-MS), it is a powerful tool for the detection of fluoxymesterone metabolites. Electron impact (EI) ionization is commonly used in GC-MS, which generates a characteristic fragmentation pattern that can serve as a molecular fingerprint for the analyte. For this compound, analysis is typically performed on its trimethylsilyl (B98337) (TMS) derivative to improve its volatility and chromatographic properties.

The mass spectrum of the per-TMS derivative of 6-hydroxy steroids often exhibits characteristic fragment ions. For instance, a fragment ion at m/z 319 has been reported as being indicative of 6-hydroxy steroids. The fragmentation of the TMS derivative of this compound would be expected to show losses of TMS groups and characteristic cleavages of the steroid rings, providing structural clues.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the analysis of steroid metabolites. It can be used to selectively detect fluoxymesterone metabolites through neutral loss scans, such as the loss of hydrogen fluoride (B91410) (HF), which corresponds to a neutral loss of 20 Da. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3600-3200 (broad) | Stretching |

| C=O (ketone) | 1725-1705 | Stretching |

| C-O (hydroxyl) | 1260-1000 | Stretching |

| C-F (fluoro) | 1400-1000 | Stretching |

| C-H (alkane) | 3000-2850 | Stretching |

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region would confirm the presence of the hydroxyl group, which is the key structural feature differentiating this compound from its parent compound. The sharp, strong absorption around 1715 cm⁻¹ would indicate the presence of the ketone carbonyl group.

Integrated Spectroscopic Approaches for Definitive Structural Assignment

The most reliable structural elucidation of this compound is achieved through an integrated approach that combines data from multiple spectroscopic techniques. While NMR can provide the complete carbon-proton framework, MS can confirm the molecular weight and offer fragmentation data that corroborates the proposed structure. IR spectroscopy, in turn, provides definitive evidence for the presence of key functional groups.

By combining the connectivity information from 2D NMR experiments with the molecular weight and fragmentation data from MS, and the functional group information from IR, a highly confident and unambiguous structural assignment of this compound can be made. This integrated approach is the gold standard in the characterization of novel compounds and metabolites.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation of this compound from complex biological matrices and for its subsequent detection and quantification.

Gas Chromatography (GC) Method Development

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a widely used and powerful technique for the analysis of this compound in anti-doping and metabolic studies. nih.govdshs-koeln.de The development of a robust and sensitive GC method is crucial for reliable results.

A critical aspect of the GC analysis of steroids like this compound is the need for derivatization. Due to their low volatility, these compounds are typically converted into more volatile derivatives, most commonly trimethylsilyl (TMS) ethers, prior to GC analysis. dshs-koeln.de This is achieved by reacting the steroid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The development of a GC method involves the optimization of several parameters to achieve good separation, peak shape, and sensitivity.

| GC Parameter | Typical Conditions | Purpose |

| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) | To separate the analyte from other components in the sample based on boiling point and polarity. |

| Injector | Splitless or pulsed splitless mode | To introduce the sample onto the column without discrimination and to maximize sensitivity. |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |

| Oven Temperature Program | A programmed temperature ramp (e.g., starting at 180°C and ramping to 320°C) | To ensure the elution of all analytes in a reasonable time with good peak shape. |

| Detector | Mass Spectrometer (MS) | To provide sensitive and selective detection and to confirm the identity of the analyte based on its mass spectrum. |

An example of a GC oven temperature program used for the analysis of fluoxymesterone metabolites starts at 180°C, ramps to 235°C at 3°C/min, and then to 320°C at 30°C/min. dshs-koeln.de Such a program allows for the separation of various steroid metabolites with different volatilities. The selection of the appropriate stationary phase and temperature program is critical for resolving this compound from other structurally similar steroids that may be present in the sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental separation techniques in the analysis of this compound and other fluoxymesterone metabolites. These methods offer excellent separation and quantification capabilities for steroids. mdpi.com

UPLC, utilizing smaller particle size columns (typically sub-2 µm), provides significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. scripps.edu Studies have shown that UPLC can detect approximately 20% more features in a sample compared to HPLC, making it a superior choice for comprehensive metabolite profiling. scripps.edu The enhanced chromatographic resolution is crucial for separating isomeric steroid metabolites, which may have very similar chemical structures.

In the context of this compound analysis, reversed-phase chromatography is the most common approach. Octadecyl silica (C18) columns are widely used as the stationary phase, offering good retention and separation of steroids. mdpi.com The mobile phase typically consists of a mixture of water with an organic modifier like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve ionization efficiency for subsequent mass spectrometric detection. nih.gov Gradient elution, where the mobile phase composition is varied during the analytical run, is frequently employed to achieve optimal separation of a wide range of metabolites with different polarities.

Hyphenated Techniques for Identification and Quantification

The coupling of chromatographic separation with mass spectrometry, known as hyphenated techniques, provides a powerful tool for the definitive identification and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) have been cornerstone techniques for steroid analysis for decades. nih.gov For the analysis of this compound, a derivatization step, typically trimethylsilylation, is necessary to increase the volatility and thermal stability of the molecule for gas chromatographic analysis. dshs-koeln.de This derivatization process can be time-consuming, with reaction times varying from minutes to hours depending on the structural hindrance of the hydroxyl groups. dshs-koeln.de

GC-MS provides characteristic electron impact (EI) mass spectra that are highly reproducible and can be compared against spectral libraries for compound identification. nih.gov The fragmentation patterns observed in the mass spectra offer valuable structural information. For instance, the trimethylsilyl derivatives of fluoxymesterone metabolites often show a dominant loss of 103 u, corresponding to the loss of a CH2-O-TMS group. dshs-koeln.de GC-MS/MS further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for detecting trace levels of metabolites in complex biological samples like urine. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) have become indispensable for the high-sensitivity detection of this compound. nih.gov A significant advantage of LC-MS over GC-MS is that it often circumvents the need for derivatization, simplifying sample preparation. dshs-koeln.de

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for the analysis of polar molecules like steroid metabolites. nih.gov In positive ionization mode, protonated molecules [M+H]+ are typically formed. The subsequent fragmentation of these precursor ions in the collision cell of a tandem mass spectrometer generates product ions that are characteristic of the analyte's structure. For fluoxymesterone and its metabolites, a neutral loss of 20 Da, corresponding to the loss of hydrogen fluoride (HF), is a characteristic fragmentation pathway that can be used for selective detection. nih.gov The combination of chromatographic retention time and specific mass transitions provides a high degree of confidence in the identification and quantification of the target analyte.

LC-MS/MS methods are renowned for their exceptional sensitivity, enabling the detection of steroids at very low concentrations. thermofisher.cnnih.gov

Application of High-Resolution Mass Spectrometry (HRMS) in Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the structural characterization of novel metabolites of fluoxymesterone, including this compound. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov

This high mass accuracy allows for the unambiguous determination of the elemental composition of an unknown metabolite. nih.gov By comparing the accurate mass of the protonated molecule and its isotopic pattern with theoretical values, the molecular formula can be confidently assigned. nih.gov Further structural elucidation is achieved through the analysis of the fragmentation patterns obtained from tandem mass spectrometry experiments (MS/MS or MSn). The accurate mass measurement of fragment ions provides further confidence in the proposed structures. nih.gov The use of HRMS has been instrumental in identifying previously unreported metabolites of fluoxymesterone in human urine. nih.gov

Quantitative Analytical Method Development and Validation for Biological Samples

The development and validation of quantitative analytical methods are essential to ensure the reliability and accuracy of the measurement of this compound in biological samples.

Determination of Limits of Detection (LODs) and Lower Limits of Quantification (LLOQs)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantification (LLOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. nih.gov The determination of these parameters is a critical aspect of method validation.

The LOD is often determined as the concentration that yields a signal-to-noise (S/N) ratio of at least 3. nih.gov The LLOQ is typically defined as the concentration with an S/N ratio of at least 5 and a relative standard deviation (RSD) of less than 20%. nih.gov

For the quantitative analysis of anabolic steroids in oral fluid using LC-MS, a study reported an LLOQ of 6 ng/mL for 6β-Hydroxyfluoxymesterone (B1165081). lcms.cz In another study focusing on a broader range of steroids, the LODs and LLOQs were in the range of 1 to 5 pg/mL in serum. thermofisher.cn These values highlight the high sensitivity that can be achieved with modern analytical instrumentation.

Table 1: Representative Limits of Detection and Quantification for Anabolic Steroids (Note: Data for this compound is limited; values for other steroids are provided for context.)

| Compound | Matrix | Method | LOD | LLOQ |

|---|---|---|---|---|

| 6β-Hydroxyfluoxymesterone | Oral Fluid | LC-MS | - | 6 ng/mL lcms.cz |

| Aldosterone | Serum | LC/IM/MS | 1.0 ng/dL nih.gov | - |

| Testosterone (B1683101) | Serum | LC/IM/MS | 1.0 ng/dL nih.gov | - |

| Androstenedione | Serum | LC/IM/MS | 0.5 ng/dL nih.gov | - |

Assessment of Specificity and Selectivity in Complex Biological Matrices (e.g., urine, oral fluid)

The detection and structural elucidation of this compound in biological samples present a significant analytical challenge due to the inherent complexity of matrices such as urine and oral fluid. These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the analysis, necessitating methods with high specificity and selectivity.

In urine, this compound is recognized as a major metabolite of the anabolic steroid fluoxymesterone, making its detection crucial in anti-doping analyses. dshs-koeln.denih.govnih.gov The analytical complexity is compounded by the presence of numerous other fluoxymesterone metabolites. dshs-koeln.denih.gov Studies have identified up to twelve metabolites in urine, requiring analytical techniques that can distinguish this compound from these structurally similar compounds. nih.govresearchgate.net To achieve this, laboratories employ powerful combinations of chromatographic separation and mass spectrometric detection. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique for identifying urinary metabolites of fluoxymesterone. dshs-koeln.denih.gov However, GC-MS analysis often requires a derivatization step, typically trimethylsilylation, which can be time-consuming. dshs-koeln.de More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become prevalent, as it often minimizes sample preparation and provides complementary structural data. dshs-koeln.denih.gov High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOFMS), offers superior mass accuracy (less than 1.1 ppm in one study), enhancing the confident identification of metabolites and ensuring high specificity. nih.gov The application of techniques like neutral loss scans can further improve the selective detection of specific classes of metabolites in a complex sample. researchgate.net

Oral fluid is an increasingly popular matrix for drug testing due to non-invasive collection and its potential to reflect recent drug use. hpst.cznih.gov However, analyte concentrations in oral fluid are often lower than in urine, and the sample volume can be limited, demanding highly sensitive and specific analytical methods. nih.govdundee.ac.uk A sensitive method for the quantitative screening of 18 anabolic steroids, including 6β-Hydroxyfluoxymesterone, in oral fluid has been developed using an ultra-high-resolution Q Exactive mass spectrometer. lcms.cz This method relies on selecting the two most abundant fragment ions in the MS2 spectrum for quantification and confirmation, ensuring high specificity for each analyte. lcms.cz

Evaluation of Matrix Effects and Extraction Recovery

A critical aspect of validating analytical methods for complex biological matrices is the evaluation of matrix effects and extraction recovery. nih.gov Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix, which can affect the accuracy and precision of quantitative methods. biotage.comnih.gov Extraction recovery measures the efficiency of the sample preparation process in isolating the analyte from the matrix. biotage.com The apparent recovery, or process efficiency, combines both extraction recovery and matrix effects. nih.gov

For the analysis of this compound in urine, various sample preparation techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). dshs-koeln.dehpst.cznih.gov For instance, one LLE procedure for the unconjugated fraction involves adjusting urine pH to 9.2, extracting with diethyl ether, and then evaporating the organic layer before reconstitution. dshs-koeln.de While specific quantitative data on matrix effects and recovery for this compound in urine are not extensively detailed in all metabolic studies, these evaluations are an essential part of method validation to ensure reliable results. nih.govresearchgate.net

In the context of oral fluid analysis, a study implementing a quantitative screening method for 6β-Hydroxyfluoxymesterone reported detailed performance characteristics. lcms.cz The study found that matrix effects were not observed. The method's recovery, determined by analyzing spiked blank oral fluid against calibration standards prepared in a neat solvent, was within the acceptable range of 78.5–118%. lcms.cz The lower limit of quantification (LLOQ) for 6β-Hydroxyfluoxymesterone was established at 6 ng/mL, demonstrating the method's sensitivity in this challenging matrix. lcms.cz

The table below summarizes the analytical performance data for 6β-Hydroxyfluoxymesterone in oral fluid.

| Parameter | Result | Source |

| Matrix | Oral Fluid | lcms.cz |

| Analytical Method | LC-MS | lcms.cz |

| Lower Limit of Quantification (LLOQ) | 6 ng/mL | lcms.cz |

| Matrix Effects | Not Observed | lcms.cz |

| Recovery | 78.5 - 118% | lcms.cz |

Applications in Forensic and Doping Control Science

Significance of 6-Hydroxyfluoxymesterone as a Principal Metabolic Marker in Doping Control

The strategy for detecting the abuse of many anabolic steroids relies on the identification of their urinary metabolites. researchgate.net For fluoxymesterone (B1673463), human metabolism primarily involves 6β-hydroxylation, 4-ene-reduction, 3-keto-reduction, and 11-hydroxy-oxidation. researchgate.net Research has established that 6β-hydroxylation is a major metabolic pathway for fluoxymesterone. researchgate.net

This metabolic process results in the formation of 6β-hydroxyfluoxymesterone (B1165081), a key long-term metabolite. The significance of this compound lies in its extended presence in biological fluids compared to the parent drug. While fluoxymesterone itself may only be detectable for about one day after administration, its metabolites, including 6β-hydroxyfluoxymesterone, can be identified for a much longer period. researchgate.net This extended detection window makes 6β-hydroxyfluoxymesterone a more reliable and crucial marker for anti-doping authorities to prove the illicit use of fluoxymesterone. researchgate.net Therefore, monitoring for this specific metabolite is a cornerstone of effective doping control for this particular steroid.

Methodologies for Monitoring Fluoxymesterone Abuse via 6-Hydroxylated Metabolites

A range of sophisticated analytical techniques are employed by forensic and anti-doping laboratories to detect 6-hydroxylated metabolites of fluoxymesterone. The choice of methodology is driven by the need for high sensitivity and specificity to identify minute quantities of banned substances in complex biological matrices like urine and oral fluid.

Commonly used techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Historically a workhorse in steroid analysis, GC-MS is used to detect stimulants, narcotics, and anabolic steroids. azonano.comthetruthaboutforensicscience.com For fluoxymesterone, GC-MS has been used to identify its metabolites in urine, although the parent drug is often not detectable for more than a day post-administration. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly prevalent due to its high sensitivity and ability to analyze a wide range of compounds, including "designer steroids". thetruthaboutforensicscience.comnih.gov LC-MS/MS methods are frequently developed for the simultaneous screening of numerous anabolic steroids and their metabolites. nih.gov These methods often involve an automated sample preparation step followed by analysis, proving the suitability of LC-MS/MS for fast and reliable screening. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like the Q Exactive™ ultra-high-resolution mass spectrometer provide enhanced specificity and sensitivity. lcms.cz Non-targeted screening methods based on HRMS are considered highly useful tools in routine anti-doping analysis. wada-ama.org

The following table summarizes key parameters of an example LC-MS method developed for screening anabolic steroids, including 6β-Hydroxyfluoxymesterone.

| Analyte | LLOQ (ng/mL) | UPLQ (ng/mL) | Recovery Range (%) | Biological Matrix |

|---|---|---|---|---|

| 6β-Hydroxyfluoxymesterone | 6 | 60-1500 | 78.5-118 | Oral Fluid |

| Other Anabolic Steroids (17 analytes) | 1 | 60-1500 | 78.5-118 | Oral Fluid |

Data sourced from a sensitive method for quantitative screening of 18 anabolic steroids in oral fluid. lcms.cz

Excretion Profile Studies and Elucidation of Detection Windows in Biological Fluids

Understanding the excretion profile and detection window of a metabolite is fundamental for effective doping control. Excretion studies provide crucial data on how long a banned substance or its markers remain detectable in biological samples like urine after administration.

For fluoxymesterone, studies have shown that the detection of the parent drug is short-lived. However, by monitoring its metabolites, the window of detection is significantly extended. Following a single 10 mg oral dose of fluoxymesterone administered to adult males, detection of the drug in urine is possible for at least five days by monitoring the presence of two of its metabolites. researchgate.net This highlights the importance of targeting metabolites like this compound rather than the parent compound. The detection window ultimately depends on several factors, including individual metabolism, the form of the drug preparation, and the method of administration. nih.gov

Role of Certified Reference Materials in Ensuring Analytical Accuracy in Doping Control

The accuracy and reliability of results generated by anti-doping laboratories are non-negotiable. Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of analytical measurements. brammerstandard.com A CRM is a standard of high purity and well-characterized properties, used to calibrate analytical instruments, validate methods, and perform quality control.

In the context of doping control, CRMs for substances like 6β-hydroxyfluoxymesterone serve several critical functions:

Metrological Traceability: CRMs provide a direct link to the International System of Units (SI), ensuring that measurements are accurate and comparable across different laboratories worldwide. industry.gov.au

Method Validation: Laboratories use CRMs to validate their analytical methods, confirming that the method can accurately identify and quantify the target compound.

Quality Assurance: By analyzing CRMs alongside athlete samples, laboratories can monitor the performance of their instruments and procedures, ensuring consistent and reliable results.

Providers such as LGC Standards offer 6β-hydroxyfluoxymesterone as a certified reference material specifically for sports drug testing. lgcstandards.com These materials are typically available only to laboratories accredited by the World Anti-Doping Agency (WADA) or the International Olympic Committee (IOC) to prevent misuse. industry.gov.au The use of CRMs is a requirement under international standards like ISO 17025, which governs the competence of testing and calibration laboratories. brammerstandard.com

Development of Multi-Target Screening Methods for Anabolic Steroids in Sports Forensics

To enhance the efficiency and scope of testing, anti-doping laboratories have moved towards multi-target screening methods. Instead of testing for one substance at a time, these comprehensive methods can simultaneously detect a large number of prohibited substances and their metabolites in a single analysis. nih.govresearchgate.net This approach is more cost-effective and increases the likelihood of detecting doping.

These screening procedures are often based on LC-MS/MS technology and are designed to detect a wide array of anabolic agents. nih.gov For example, a single LC-MS/MS screening method was developed for the simultaneous detection of 36 intact urinary metabolites, both phase I and phase II (glucuronides and sulfates), corresponding to 15 of the most commonly reported anabolic steroids. researchgate.net Another method was developed for the quantitative screening of 18 different anabolic steroids in oral fluid, which included 6β-Hydroxyfluoxymesterone. lcms.cz

The development of these multi-target methods is a continuous process, driven by the emergence of new "designer" steroids and other doping agents. nih.gov The ability to acquire full-scan data with high-resolution mass spectrometry allows for the retrospective analysis of samples for new or previously unknown metabolites without needing to re-run the analysis, further strengthening the anti-doping effort. wada-ama.org

Q & A

How can researchers characterize the physicochemical properties of 6-Hydroxyfluoxymesterone for experimental reproducibility?

Answer:

To ensure reproducibility, researchers should:

- Analyze UV/Vis absorption spectra (λmax at 240 nm) to confirm compound identity, as validated for structurally similar steroids like Fluoxymesterone .

- Determine purity using HPLC with ≥98% threshold, referencing protocols for related androstane derivatives .

- Document storage conditions (-20°C stability for ≥2 years) and crystalline solid morphology to avoid degradation .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Use gloves impermeable to steroids (material tested for breakthrough time), eye protection, and lab coats to mitigate GHS08 reproductive toxicity risks .

- Exposure control: Avoid inhalation of aerosols and prolonged skin contact; implement fume hoods for powder handling .

- Storage: Locked containers at -20°C, segregated from incompatible substances .

How should researchers design dose-response studies to evaluate this compound’s androgenic activity?

Answer:

- In vitro models: Use androgen receptor (AR) binding assays with controls for non-specific interactions (e.g., Fluoxymesterone as a positive control) .

- In vivo protocols: Apply OECD Guideline 407 for 28-day repeated dosing in rodents, monitoring organ weights (e.g., prostate, testes) and serum hormone levels .

- Statistical power: Calculate sample sizes using preliminary data to detect ≥30% effect size with α=0.05 and β=0.2 .

What analytical methods are recommended to quantify this compound metabolites in biological matrices?

Answer:

- LC-MS/MS: Optimize ionization (e.g., ESI+) and MRM transitions for hydroxylated metabolites, referencing fragmentation patterns of Fluoxymesterone .

- Sample preparation: Solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects .

- Validation: Follow FDA bioanalytical guidelines for accuracy (85-115%), precision (CV ≤15%), and lower limit of quantification (LLOQ) .

How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Answer:

- Systematic review: Apply PRISMA guidelines to assess bias in existing studies, focusing on sample size, dosing regimens, and analytical validity .

- Sensitivity analysis: Test whether discrepancies arise from interspecies differences (e.g., rodent vs. primate CYP450 metabolism) or assay specificity issues .

- Meta-regression: Model covariates like age, sex, and co-administered drugs to identify confounding factors .

What experimental controls are critical for assessing this compound’s genotoxicity?

Answer:

- Negative/positive controls: Include vehicle-only and mitomycin C-treated groups in comet assays or micronucleus tests .

- Metabolic activation: Use S9 liver fractions in Ames tests to detect pro-mutagenic metabolites .

- Blinding: Ensure histopathological evaluations are performed by independent, blinded reviewers to reduce observer bias .

How can researchers optimize in silico models to predict this compound’s receptor binding affinity?

Answer:

- Docking simulations: Use AutoDock Vina with AR crystal structures (PDB: 1E3G) and flexible side-chain sampling .

- Validation: Compare predictions with experimental IC50 values from competitive binding assays .

- Dynamic modeling: Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions .

What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Answer:

- Quality control: Implement NMR (¹H/¹³C) and FTIR to verify structural consistency, focusing on fluorinated and hydroxylated moieties .

- Process validation: Adhere to ICH Q7 guidelines for critical parameters (e.g., reaction temperature, purification solvents) .

- Stability testing: Monitor degradation under accelerated conditions (40°C/75% RH) to establish expiry limits .

How should researchers address ethical considerations in animal studies involving this compound?

Answer:

- 3Rs compliance: Minimize animal numbers via power analysis; refine endpoints (e.g., non-invasive biomarkers) to reduce distress .

- IACUC approval: Submit protocols detailing humane endpoints, analgesia, and euthanasia methods (e.g., CO2 asphyxiation) .

- Transparency: Report ARRIVE 2.0 checklist items in publications, including randomization and exclusion criteria .

What methodological pitfalls occur in cross-species extrapolation of this compound toxicity data?

Answer:

- Species-specific metabolism: Quantify interspecies differences in CYP3A4/5 activity using hepatocyte models .

- Allometric scaling: Adjust doses via body surface area normalization instead of mg/kg to avoid overestimation .

- Biomarker relevance: Validate translational endpoints (e.g., serum SHBG levels) across species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.